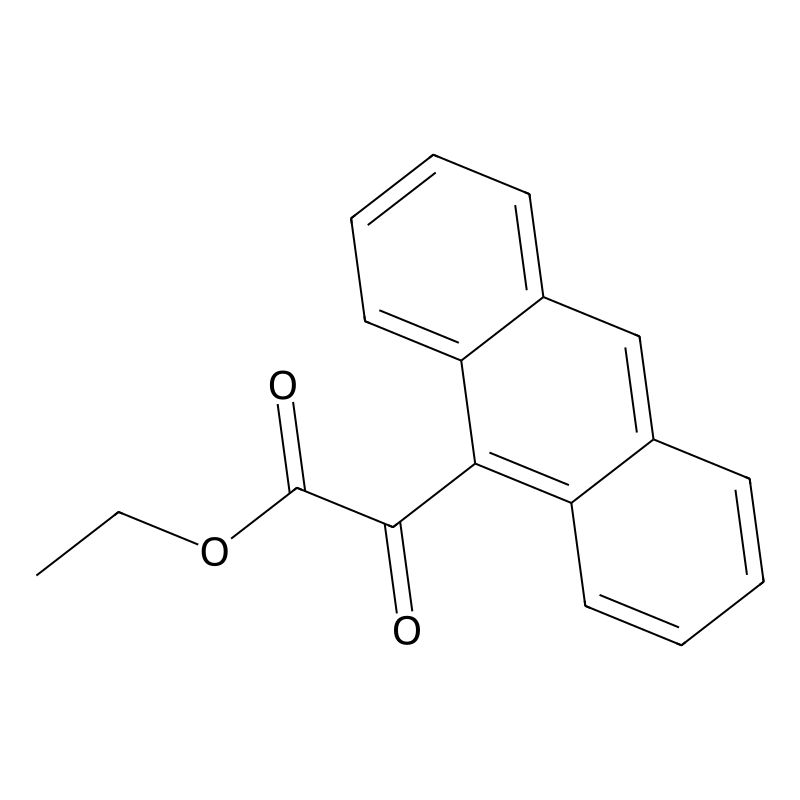

Ethyl 2-(9-anthryl)-2-oxoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Physical and Chemical Properties

- Ethyl 2-(9-anthryl)-2-oxoacetate has the molecular formula C18H14O3 and a molecular weight of 302.32 g/mol Source: Smolecule: https://www.smolecule.com/products/s3319564.

- It exists as a yellow crystalline powder with a melting point of 143-145°C Source: Smolecule.

- The compound exhibits low solubility in water but good solubility in organic solvents like acetone and ethanol Source: Smolecule: https://www.smolecule.com/products/s3319564.

- It is known for its stability under high temperatures and pressures Source: Smolecule: https://www.smolecule.com/products/s3319564.

Synthesis

Ethyl 2-(9-anthryl)-2-oxoacetate can be synthesized through various methods, including:

- Knoevenagel condensation reaction [Source: ScienceDirect - Knoevenagel condensation, ]

- Friedel-Crafts acylation reaction [Source: ACS Publications - Friedel-Crafts Reaction, ]

- McMurry coupling reaction [Source: Journal of the American Chemical Society - The McMurry Reaction, ]

Potential Applications in Biological Research

Studies have explored Ethyl 2-(9-anthryl)-2-oxoacetate for its potential biological activities, including:

- Antimicrobial properties [Source: Research on the topic is ongoing, further citations can be found through scientific databases]

- Anticancer properties [Source: Research on the topic is ongoing, further citations can be found through scientific databases]

- Anti-inflammatory properties [Source: Research on the topic is ongoing, further citations can be found through scientific databases]

Ethyl 2-(9-anthryl)-2-oxoacetate is an organic compound with the molecular formula and a molecular weight of approximately 278.3 g/mol. This compound features a distinctive anthracene moiety, which contributes to its unique properties. The structure consists of an ethyl ester linked to a 2-oxoacetate group, making it a member of the ester functional group family. Its chemical structure can be represented as follows:

Studies have indicated that Ethyl 2-(9-anthryl)-2-oxoacetate exhibits potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological systems makes it a candidate for further pharmacological exploration. Specific assays have demonstrated its effectiveness against certain cancer cell lines, although more comprehensive studies are needed to fully understand its mechanisms of action and therapeutic potential .

Several methods have been developed for synthesizing Ethyl 2-(9-anthryl)-2-oxoacetate:

- Reaction with Anthracene Derivatives: One approach involves reacting anthracene derivatives with ethyl acetoacetate under acidic conditions.

- Condensation Reactions: Another method includes the condensation of 9-anthraldehyde with ethyl oxalate in the presence of a base.

- Oxidative Methods: Recent studies have explored oxidative methods using various catalysts to enhance yield and selectivity during synthesis .

Ethyl 2-(9-anthryl)-2-oxoacetate finds applications in several fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Due to its unique structural properties, it is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.

- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in anticancer therapies.

Interaction studies have focused on the compound's ability to bind with various biological macromolecules, such as proteins and nucleic acids. Preliminary findings suggest that Ethyl 2-(9-anthryl)-2-oxoacetate may intercalate into DNA structures, which could explain its observed anticancer activity. Further research is necessary to elucidate the specific interactions and binding affinities involved .

Ethyl 2-(9-anthryl)-2-oxoacetate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Ethyl Anthranilate | Ester | Known for its floral aroma; used in flavoring |

| Ethyl Glyoxylate | Glyoxylate Ester | Involved in various biochemical pathways |

| Ethyl 4-(9-anthryl)butanoate | Alkylated Anthracene Ester | Exhibits different biological activities |

| Ethyl Acetoacetate | Beta-Keto Ester | Widely used in organic synthesis; less complex |

Ethyl 2-(9-anthryl)-2-oxoacetate is unique due to its specific anthracene structure, which imparts distinct optical and electronic properties not found in the other compounds listed.